molecular formula C16H16N2O2S B4412702 N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide

N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide

Cat. No. B4412702
M. Wt: 300.4 g/mol
InChI Key: TWJWADSOFOHOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets the nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a key molecule in cellular energy metabolism. In

Mechanism of Action

N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor works by inhibiting the this compound enzyme, which is involved in the synthesis of NAD+. NAD+ is a key molecule in cellular energy metabolism and is involved in various cellular processes, including DNA repair, gene expression, and cell signaling. By inhibiting this compound, this compound inhibitor depletes NAD+ levels, leading to energy depletion and cell death in cancer cells. It also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, leading to energy depletion and cell death. It also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound inhibitor has potential applications in metabolic disorders such as obesity and type 2 diabetes, as it regulates energy metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor is its specificity for the this compound enzyme, which makes it a valuable tool for studying the role of NAD+ in cellular processes. However, one limitation is its potential toxicity, as it can deplete NAD+ levels in normal cells as well as cancer cells. This can lead to unwanted side effects and limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor. One area of focus is the development of more specific and potent inhibitors that can target the this compound enzyme with greater selectivity and efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitor therapy in cancer patients. In addition, there is growing interest in the potential applications of this compound inhibitor in metabolic disorders such as obesity and type 2 diabetes, and further research is needed to explore these possibilities.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit the growth of cancer cells by depleting NAD+ levels, which leads to energy depletion and cell death. In addition, this compound inhibitor has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also has potential applications in metabolic disorders such as obesity and type 2 diabetes, as it regulates energy metabolism and insulin sensitivity.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)17-13-8-4-5-9-14(13)18-16(20)12-7-3-6-10-15(12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJWADSOFOHOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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